molecular formula C8H10N2O4 B2968871 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid CAS No. 1396973-15-1

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Cat. No.: B2968871
CAS No.: 1396973-15-1
M. Wt: 198.178
InChI Key: YSYLFZOZFKUSCO-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is a synthetic organic compound characterized by a 1,2-oxazole (isoxazole) ring substituted with a methyl group at the 5-position and a formamido-propanoic acid moiety at the 4-position. The formamido group (-NH-C(=O)-) bridges the oxazole and propanoic acid, introducing hydrogen-bonding capabilities and modulating solubility.

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazole-4-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4(8(12)13)10-7(11)6-3-9-14-5(6)2/h3-4H,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYLFZOZFKUSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

2-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic Acid
  • Molecular Formula: C₈H₁₁NO₃
  • Key Features : Differs by lacking the formamido group and having two methyl groups (3,5-dimethyl) on the oxazole ring.
  • The additional methyl group may enhance lipophilicity, impacting membrane permeability in biological systems .
2,2-Difluoro-1-(5-Methyl-1,2-oxazol-4-yl)cyclopropan-1-amine
  • Molecular Formula : C₇H₁₀F₂N₂O
  • Key Features: Shares the 5-methyl-1,2-oxazol-4-yl group but replaces the formamido-propanoic acid with a difluorocyclopropylamine.
  • Implications : The cyclopropane ring introduces steric constraints, while fluorine atoms increase electronegativity. This compound’s amine group may target enzymes or receptors distinct from those interacting with carboxylic acid derivatives .

Functional Analogs in Agrochemicals

Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid)
  • Molecular Formula: C₁₅H₁₁ClF₃NO₄
  • Key Features: Propanoic acid backbone with a pyridinyl-phenoxy substituent.
  • Implications : The trifluoromethyl and chloro groups enhance herbicidal activity by inhibiting acetyl-CoA carboxylase (ACCase), a mechanism unlikely in the target compound due to its oxazole-formamido structure .
Fluazifop (2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid)
  • Molecular Formula: C₁₅H₁₂F₃NO₄
  • Key Features : Similar to haloxyfop but lacks the chlorine atom.
  • Implications: Demonstrates how minor substituent changes (Cl vs.

Comparative Data Table

Compound Name Molecular Formula Substituents Key Functional Groups Potential Applications
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid C₈H₁₀N₂O₄ (est.) 5-Me-oxazole, formamido-propanoic acid -COOH, -NH-C(=O)- Research/Medicinal chemistry
2-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic acid C₈H₁₁NO₃ 3,5-dimethyl-oxazole, propanoic acid -COOH Structural analog studies
Haloxyfop C₁₅H₁₁ClF₃NO₄ Pyridinyl-phenoxy, propanoic acid -COOH, -O-CF₃, -Cl Herbicide (ACCase inhibitor)
2,2-Difluoro-1-(5-Me-oxazol-4-yl)cyclopropanamine C₇H₁₀F₂N₂O 5-Me-oxazole, difluorocyclopropane-amine -NH₂, -F Undisclosed (research)

Research Findings and Implications

  • Electronic Effects: The oxazole ring’s electron-withdrawing nature increases the acidity of the propanoic acid group (pKa ~3–4), enhancing ionic interactions in physiological environments compared to non-heterocyclic analogs .
  • Biological Interactions: The formamido group may engage in hydrogen bonding with target proteins, a feature absent in dimethyl-oxazole or pyridinyl-phenoxy analogs. This could position the compound for use in enzyme inhibition or receptor modulation .
  • Agrochemical vs. Pharmaceutical Potential: Unlike haloxyfop/fluazifop, the target compound lacks bulky aromatic substituents critical for herbicidal ACCase inhibition, suggesting divergent applications .

Biological Activity

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is a compound with significant potential in biological research. It possesses a unique structure that includes an oxazole ring, which contributes to its reactivity and interaction with biological systems. The molecular formula of this compound is C8H10N2O4, and it has a molecular weight of 198.18 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, making it a valuable tool in proteomics research for studying protein interactions and modifications .

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It could interact with receptors, influencing signal transduction pathways.

Biological Applications

This compound has several applications in biological research:

  • Proteomics : Utilized to study protein interactions and modifications, aiding in the understanding of cellular processes.
  • Synthesis of Bioactive Compounds : Serves as a building block for synthesizing more complex molecules with potential therapeutic effects .

Case Studies and Research Findings

Recent studies have investigated the biological profiles of compounds similar to this compound. For instance, research on related oxazole derivatives has shown that modifications in the structure can lead to significant changes in biological activity.

Example Study

In one study focusing on oxazole derivatives, researchers synthesized various compounds and evaluated their activity against specific biological targets. The findings indicated that structural variations significantly impacted potency and selectivity for certain receptors .

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals distinct differences in their biological activities:

Compound NameStructureBiological ActivityNotes
This compoundC8H10N2O4Modulates enzyme/receptor activityUnique oxazole ring
2-[(5-Methyl-1,2-oxazol-4-yl)amino]propanoic acidC8H10N2O3Lower activityLacks formamido group
2-[(5-Methyl-1,2-oxazol-4-yl)carboxamido]propanoic acidC8H10N2O4Varies significantlyContains carboxamido group

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid in synthetic samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, particularly reverse-phase C18 columns and mobile phases optimized for polar compounds. Impurity profiling should reference pharmacopeial standards for structurally related propanoic acid derivatives (e.g., EP impurities K, L, M) to calibrate retention times and quantify byproducts . Mass spectrometry (LC-MS) can further confirm molecular weights of impurities.

Q. How can spectroscopic methods be optimized for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) should prioritize 1H^1H- and 13C^{13}C-NMR to resolve the oxazole ring protons (δ 6.5–8.5 ppm) and the propanoic acid backbone. Infrared (IR) spectroscopy should focus on the formamido C=O stretch (~1650–1700 cm1^{-1}) and carboxylic acid O-H stretch (~2500–3300 cm1^{-1}). Compare spectral data with NIST reference libraries for analogous propanoic acids (e.g., 2-(4-Methylphenyl)propanoic acid) to validate assignments .

Q. What synthetic parameters are critical to minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer : Key parameters include:

  • Temperature control : Maintain reaction temperatures below 50°C during formamido coupling to prevent oxazole ring decomposition.
  • Catalyst selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation to reduce racemization.
  • Purification : Employ gradient elution in flash chromatography with ethyl acetate/hexane mixtures to isolate the target compound from unreacted intermediates .

Advanced Research Questions

Q. How should degradation studies be designed to evaluate the environmental stability of this compound under varying conditions?

  • Methodological Answer : Follow a tiered approach:

Laboratory studies : Expose the compound to pH gradients (2–12), UV light, and elevated temperatures (25–60°C) in aqueous buffers. Monitor degradation via HPLC-MS to identify breakdown products.

Environmental simulation : Use soil/water microcosms to assess biotic degradation under aerobic/anaerobic conditions. Quantify half-lives using kinetic modeling .

Field validation : Conduct mesocosm trials to validate lab findings, prioritizing detection of persistent metabolites.

Q. What strategies resolve contradictions between computational solubility predictions and experimental data for this compound?

  • Methodological Answer :

  • Computational refinement : Use COSMO-RS or ChemRTP models to account for solvent polarity and hydrogen-bonding interactions, which are critical for carboxylic acid derivatives .
  • Experimental validation : Perform shake-flask solubility tests in buffered solutions (pH 1–7.4) with agitation. Compare results with predicted logP and pKa values to identify discrepancies in protonation states .

Q. Which chromatographic systems are most effective for separating stereoisomers or structurally related impurities in this compound?

  • Methodological Answer : Chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases (acetonitrile/methanol) resolve stereoisomers. For impurity separation, use HILIC (hydrophilic interaction liquid chromatography) with ammonium formate buffers to retain polar byproducts (e.g., hydrolyzed oxazole derivatives) .

Q. How can researchers address discrepancies in bioactivity data across cell-based assays for this compound?

  • Methodological Answer :

  • Assay standardization : Use isogenic cell lines to control for genetic variability. Pre-treat cells with cytochrome P450 inhibitors to assess metabolite interference.
  • Data normalization : Express bioactivity relative to internal controls (e.g., reference agonists/antagonists) to minimize plate-to-plate variability .

Notes on Evidence Utilization

  • Impurity profiling methods were derived from pharmacopeial standards for structurally related propanoic acids .
  • Environmental stability protocols adapted from long-term ecological risk assessment frameworks .
  • Spectroscopic and computational strategies cross-referenced NIST and PubChem data .

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